cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride

Description

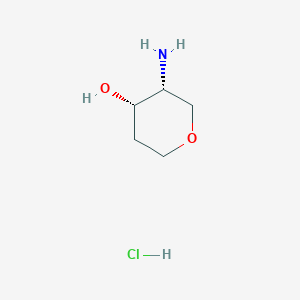

cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride is a bicyclic organic compound featuring a pyran ring system with hydroxyl (-OH) and amino (-NH₂) groups in a cis-configuration. Its structural rigidity and polar functional groups make it a candidate for modulating solubility, stability, and target binding in drug design.

Properties

IUPAC Name |

(3R,4S)-3-aminooxan-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJKFFBPVORSEB-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@H]1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1657033-39-0 | |

| Record name | erythro-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1657033-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride typically involves the reduction of a precursor compound, such as a pyran derivative, followed by the introduction of an amino group. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an appropriate solvent such as ethanol or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced further to form more saturated derivatives.

Substitution: It can participate in substitution reactions where the amino group or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Various halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of more saturated derivatives.

Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential in Diabetes Management

Cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride has shown promise in the management of metabolic disorders, especially type 2 diabetes. Its mechanism involves stimulating insulin secretion from pancreatic beta cells and enhancing glucose uptake in peripheral tissues, thereby regulating blood glucose levels effectively. This makes it a candidate for further research in diabetes therapies, where controlling glucose homeostasis is critical.

Pharmacological Studies

Research indicates that this compound may interact with various biological targets, influencing metabolic pathways relevant to glucose metabolism. Understanding these interactions is vital for optimizing its therapeutic applications and ensuring safety profiles in clinical settings.

Synthesis and Production Methods

Synthetic Routes

The synthesis of this compound typically involves multiple steps that can be optimized for efficiency and yield. Common methods include the use of controlled temperatures and specific solvent systems to achieve desired products. Continuous flow reactors are often employed in industrial settings to maintain consistent reaction conditions .

Industrial Applications

The compound serves as a synthetic starting material not only for medicinal applications but also for agricultural chemicals. Its versatility in synthesis allows for various derivatives to be produced, expanding its potential uses across different sectors .

Biological Activity

In vitro studies have demonstrated that this compound exhibits significant biological activity. It primarily acts on pancreatic beta cells to stimulate insulin secretion, which is crucial for managing blood glucose levels. Additionally, it enhances glucose uptake and utilization in peripheral tissues .

Case Studies

Several studies have documented the efficacy of similar compounds derived from the tetrahydropyran framework in treating diabetes and other metabolic disorders. For instance, a study highlighted the impact of tetrahydropyran derivatives on insulin sensitivity and metabolic regulation in diabetic models, showcasing their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The methyl-substituted analogue (693245-60-2) lacks a hydroxyl group, increasing lipophilicity compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

- Hydrogen-Bonding Capacity: The hydroxyl and amine groups in cis-3-aminotetrahydro-2H-pyran-4-ol HCl enhance solubility in polar solvents compared to its methylated analogue .

- Thermal Stability : The rigid pyran ring and intramolecular hydrogen bonding may improve thermal stability relative to acyclic amines.

Pharmacological and Toxicological Profiles

- Target Compound: Potential applications include use as a glycine transporter inhibitor or GABA analogue due to structural resemblance to neurotransmitter scaffolds. No toxicity data is available in the provided evidence.

- Methylated Analogue (693245-60-2) : Increased lipophilicity may favor central nervous system (CNS) penetration but could elevate toxicity risks due to prolonged tissue retention .

- Diastereomers (e.g., 1096594-11-4) : Stereochemistry impacts receptor binding; for example, (3R,4S) configurations may exhibit reduced efficacy in chiral-specific enzyme inhibition compared to the (3S,4S) form .

Biological Activity

cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including an amino group and a hydroxyl group, make it a valuable candidate for studying various biological activities and potential therapeutic applications.

The molecular formula of this compound is CHClNO. The compound exists as a hydrochloride salt, which enhances its solubility and stability in biological environments. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction may influence several signaling pathways, making the compound a potential candidate for drug development .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes, which is crucial for various metabolic processes. For example, it has been shown to affect enzyme kinetics in specific assays.

- Receptor Modulation : It can modulate receptor functions, potentially impacting neurotransmitter systems. This property suggests its utility in developing treatments for neurological disorders .

- Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against cancer cell lines. For instance, related pyran compounds have demonstrated significant antiproliferative effects in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of cis-3-Aminotetrahydro-2H-pyran derivatives:

Study 1: Enzyme Activity Modulation

In a study examining the interaction of pyran derivatives with various enzymes, this compound showed notable inhibition of specific kinases involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Study 2: Antitumor Activity

Research involving human neuroblastoma cell lines demonstrated that certain derivatives derived from cis-3-Aminotetrahydro-2H-pyran exhibited IC values indicating potent cytotoxicity. The highest activity was observed at concentrations as low as 6.7 µM .

Study 3: Neurotransmitter Interaction

A pharmacological study highlighted the ability of related pyran compounds to interact with monoamine transporters, suggesting that cis-3-Aminotetrahydro-2H-pyran could influence serotonin and dopamine uptake, which are critical in mood regulation and depression treatment .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with its trans isomer and other similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Amino and hydroxyl groups; unique stereochemistry | Enzyme inhibition; receptor modulation; antiproliferative |

| trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride | Different stereochemistry; similar functional groups | Potentially different enzyme interactions |

| 3-Hydroxytetrahydro-2H-pyran | Lacks amino group; contains hydroxyl | Limited biological data available |

Q & A

Q. Q. How should researchers troubleshoot irreproducible yields in the synthesis of cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride?

- Methodological Answer : Conduct a factorial design of experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry, catalyst purity). Use in-situ FTIR to monitor reaction progress and identify side reactions. Compare batch-specific impurities via LC-MS to trace deviations in synthetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.